![molecular formula C46H50Si2 B14213637 Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- CAS No. 527687-76-9](/img/structure/B14213637.png)
Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- is a complex organosilicon compound It is characterized by its unique structure, which includes multiple phenyl and ethyl groups attached to a central silane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- typically involves multi-step organic reactions. The process begins with the preparation of the octatriyne backbone, followed by the introduction of diphenylmethylene groups. The final step involves the attachment of triethylsilane groups under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. Safety measures are also crucial due to the reactive nature of the intermediates involved.
Chemical Reactions Analysis
Types of Reactions
Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced using hydride donors to yield simpler silane compounds.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydride donors such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced silanes, and substituted organosilicon compounds.
Scientific Research Applications
Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism by which Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including:
Molecular Targets: Interacts with enzymes and receptors in biological systems.
Pathways Involved: Involved in pathways related to oxidation-reduction reactions and molecular substitution processes.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler silane compound with fewer phenyl and ethyl groups.
Diphenylsilane: Contains phenyl groups but lacks the octatriyne backbone.
Octatriynes: Compounds with similar backbones but different functional groups.
Uniqueness
Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- is unique due to its combination of phenyl, ethyl, and silane groups, which confer specific chemical and physical properties not found in simpler silanes or octatriynes.
Properties
CAS No. |
527687-76-9 |
|---|---|
Molecular Formula |
C46H50Si2 |
Molecular Weight |
659.1 g/mol |
IUPAC Name |
(3,6-dibenzhydrylidene-8-triethylsilylocta-1,4,7-triynyl)-triethylsilane |
InChI |
InChI=1S/C46H50Si2/c1-7-47(8-2,9-3)37-35-43(45(39-25-17-13-18-26-39)40-27-19-14-20-28-40)33-34-44(36-38-48(10-4,11-5)12-6)46(41-29-21-15-22-30-41)42-31-23-16-24-32-42/h13-32H,7-12H2,1-6H3 |
InChI Key |
YOYKSTVLPRDUAX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C#C[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


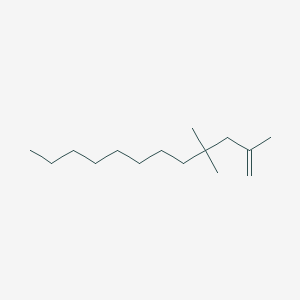
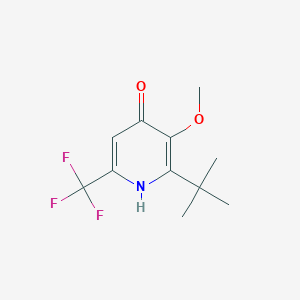
![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)
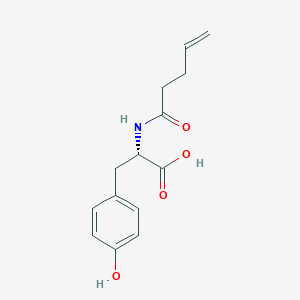
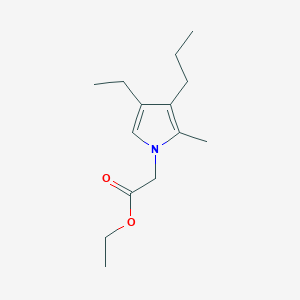
![2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B14213572.png)
![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
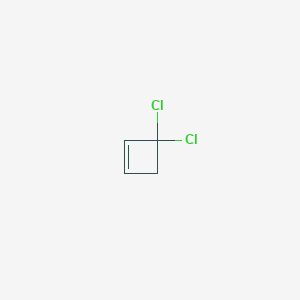
![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
![{1-[4-(Chloromethyl)phenyl]-2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl}carbamate](/img/structure/B14213600.png)
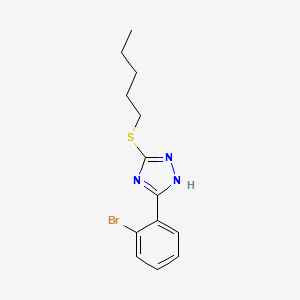
![1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B14213611.png)
![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)

